FT671 - 1959551-26-8

FT671

Catalog Number: EVT-268791
CAS Number: 1959551-26-8
Molecular Formula: C24H23F4N7O3
Molecular Weight: 533.4876
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FT671 is a potent and selective USP7 inhibitor with high affinity and specificity in vitro and within human cells.

XL177A

    Compound Description: XL177A is a highly selective, small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). It acts by binding to the active site of USP7 and preventing its deubiquitinase activity. XL177A has been shown to induce the degradation of UHRF1 in various cancer cell lines, including triple-negative breast cancer (TNBC) and small cell lung cancer (SCLC) [, ]. This leads to a decrease in cell proliferation, migration, and invasion [, ].

    Relevance: XL177A is structurally related to FT671 and shares a similar mechanism of action, both targeting USP7 to induce UHRF1 degradation. Both compounds have demonstrated promising anticancer effects in preclinical studies [, ]. They are considered valuable tools for investigating the therapeutic potential of targeting USP7 in cancer.

FT86, FT126, and FT190

    Compound Description: These three strains, identified as Streptococcus uberis, are bacteriocin producers isolated from milk and cheese samples []. Bacteriocins are antimicrobial peptides produced by bacteria that exhibit inhibitory activity against other bacteria, often within the same species or closely related species.

    Relevance: Although these compounds are not structurally related to FT671, they highlight the antimicrobial properties of certain bacterial strains found in dairy products. This is relevant to FT671 because the study that identified FT86, FT126, and FT190 also explored the proteolytic activities of lactic acid bacteria, showcasing a diverse range of bioactivities from similar sources []. The study suggests the potential applications of these isolates or their activities in dairy food production, much like the potential applications of FT671 in cancer treatment.

    Compound Description: These four strains, identified as Weissella confusa, W. hellenica, Leuconostoc citreum, and Lactobacillus plantarum, respectively, were found to possess significant antifungal activity []. Among them, Lactobacillus plantarum FT723 exhibited the highest antifungal activity, particularly against Penicillium expansum in modified MRS agar and fermented milk models [].

    Relevance: While these strains are not directly related to FT671 in terms of chemical structure or target, they were identified within the same research study investigating the bioactivities of lactic acid bacteria isolated from dairy sources []. This study emphasizes the potential of various lactic acid bacteria strains, including the antifungal properties of these four strains and the proteolytic activities investigated in relation to FT671. It highlights the diverse functional potential within this group of bacteria, suggesting possible applications in food preservation and flavor enhancement, analogous to FT671's potential in cancer therapeutics.

Source

FT671 was developed as part of a series of selective inhibitors aimed at USP7, with its efficacy and specificity demonstrated through various biochemical assays and structural analyses. The compound's development is rooted in the understanding of USP7's role in cancer biology, particularly its interaction with tumor suppressors and oncogenes.

Classification

FT671 falls under the category of small molecule inhibitors, specifically targeting cysteine proteases within the deubiquitinase family. Its classification as a USP7 inhibitor positions it within a growing field of research focused on targeting deubiquitination processes to influence cancer progression.

Synthesis Analysis

Methods

The synthesis of FT671 involves multiple steps that typically include organic synthesis techniques such as coupling reactions, purification methods like chromatography, and characterization through spectroscopic techniques. The precise synthetic pathway for FT671 has not been detailed in the available literature but generally follows established protocols for small molecule synthesis.

Technical Details

The synthesis would likely employ standard organic chemistry methodologies to construct the molecular framework necessary for binding to USP7. This includes utilizing reagents that facilitate the formation of key functional groups required for interaction with the enzyme's active site.

Molecular Structure Analysis

Structure

FT671's molecular structure is characterized by its ability to fit into a specific binding pocket near the catalytic core of USP7. The compound's design allows it to interact favorably with residues that are crucial for USP7's enzymatic function.

Data

Crystallographic studies have shown that FT671 binds to USP7 in a unique manner, altering the conformation of key residues such as Phe409 and Tyr465, which are involved in substrate recognition and binding. This structural information is critical for understanding how FT671 exerts its inhibitory effects on USP7.

Chemical Reactions Analysis

Reactions

FT671 primarily acts by inhibiting the deubiquitination activity of USP7. This inhibition leads to the destabilization of substrates like MDM2, which in turn results in increased levels of p53. The compound effectively disrupts the ubiquitin-proteasome pathway by preventing the removal of ubiquitin from target proteins.

Technical Details

The interaction between FT671 and USP7 can be studied using various biochemical assays, including enzyme activity assays that measure the rate of substrate deubiquitination in the presence and absence of FT671. Additionally, structural studies using X-ray crystallography provide insights into how FT671 alters the enzyme's conformation.

Mechanism of Action

Process

FT671 inhibits USP7 by binding to a dynamic pocket close to its catalytic center, which prevents substrate recognition and processing. This mechanism leads to an accumulation of ubiquitinated substrates, thereby enhancing their degradation or functional modulation.

Data

In cellular models, FT671 has been shown to elevate p53 levels significantly while reducing MDM2 levels. This shift is attributed to the compound's ability to interfere with the feedback loop between p53 and MDM2, resulting in enhanced transcriptional activity of p53 target genes involved in cell cycle regulation and apoptosis.

Physical and Chemical Properties Analysis

Physical Properties

FT671 is typically presented as a solid compound with specific melting points and solubility characteristics that facilitate its use in biological assays. The physical state can influence its bioavailability and efficacy.

Chemical Properties

The chemical properties include stability under physiological conditions, solubility in various solvents, and reactivity profiles with biological macromolecules. These properties are crucial for optimizing FT671's application in therapeutic contexts.

Relevant Data or Analyses

Detailed analyses such as high-performance liquid chromatography (HPLC) can be employed to assess purity and stability over time. Spectroscopic methods (NMR, mass spectrometry) further characterize its chemical structure and confirm identity.

Applications

Scientific Uses

FT671 has significant potential as a therapeutic agent in cancer treatment due to its ability to modulate critical pathways involved in tumor suppression. Its application extends beyond oncology; it may also serve as a tool compound for studying ubiquitin-related signaling pathways in various biological contexts.

Biochemical Context of USP7 in Ubiquitin-Proteasome System

Ubiquitin-Specific Protease 7 (USP7): Structural & Functional Overview

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-Associated Ubiquitin-Specific Protease (HAUSP), is a cysteine protease deubiquitinating enzyme (DUB) that plays a pivotal role in the ubiquitin-proteasome system (UPS). This system regulates protein degradation through a cascade of ubiquitination events where proteins are tagged with ubiquitin molecules for proteasomal destruction. USP7 reverses this process by cleaving ubiquitin tags from substrate proteins, thereby modulating their stability, localization, and activity [3] [5].

Structurally, USP7 is a 128.3 kDa multidomain protein comprising 1,102 amino acids. Its architecture includes:

  • TRAF-like domain (residues 53–205): Mediates substrate recognition through interactions with specific peptide motifs (e.g., in MDM2, p53, and viral proteins)
  • Catalytic domain (residues 208–560): Contains a conserved Cys223-His464-Asp481 triad essential for deubiquitinase activity
  • Five C-terminal ubiquitin-like (UBL) domains (UBL1–5): Regulate catalytic activity through intramolecular interactions and substrate binding [5] [8].

USP7 exists in an autoinhibited state where the UBL domains fold back onto the catalytic cleft. Substrate binding induces conformational changes that realign the catalytic triad into an active configuration [6]. This enzyme preferentially cleaves Lys48-linked polyubiquitin chains—the principal signal for proteasomal degradation—though it also processes Lys63-linked and monoubiquitin modifications [3] [8].

Table 1: Key Structural Domains of USP7

DomainResiduesFunctionCritical Substrates
TRAF-like53–205Substrate docking via P/AxxS motifsp53, MDM2, ICP0
Catalytic core208–560Deubiquitination via Cys223-His464-Asp481 triadUbiquitin conjugates
UBL1–5564–1102Allosteric regulation; substrate recruitmentDNMT1, UHRF1, RNF220

USP7’s Role in Oncogenesis: Substrate Stabilization & p53-MDM2 Axis Regulation

USP7 is overexpressed in multiple malignancies (e.g., prostate cancer, gliomas, NSCLC, and colorectal cancer) and correlates with poor prognosis [2] [5] [8]. Its oncogenic functions stem from stabilizing critical substrates:

p53-MDM2 Axis

  • USP7 deubiquitinates both MDM2 (the E3 ligase targeting p53) and p53, creating a dynamic regulatory circuit.
  • Under homeostasis, USP7 preferentially binds and stabilizes MDM2, promoting p53 degradation.
  • During DNA damage, USP7 switches to p53 stabilization, activating tumor-suppressive pathways [5] [9].
  • USP7 inhibition (e.g., by FT671) disrupts this balance, triggering MDM2 degradation, p53 accumulation, and transcription of pro-apoptotic genes (BBC3/PUMA, CDKN1A/p21) [1] [7].

Non-p53 Substrates in Tumorigenesis

  • β-Catenin: USP7 stabilizes β-catenin in colorectal cancers with APC mutations, driving Wnt pathway hyperactivation [2] [8].
  • Epigenetic regulators: USP7 stabilizes DNMT1 (DNA methyltransferase) and UHRF1, perpetuating aberrant methylation and silencing of tumor suppressors [5] [8].
  • N-Myc: USP7 inhibition destabilizes N-Myc in neuroblastoma, suppressing oncogenic signaling [1] [7].
  • Immune checkpoints: USP7 stabilizes PD-L1 and FoxP3 in regulatory T cells, enabling immune evasion [3].

Table 2: Oncogenic USP7 Substrates and Associated Cancers

SubstrateFunctionCancer AssociationEffect of Stabilization
MDM2E3 ligase for p53 degradationMultiple solid tumorsp53 suppression
β-CateninWnt pathway transcription factorColorectal cancer (APC-mutant)Proliferation, invasion
DNMT1DNA methyltransferaseBreast/prostate cancerEpigenetic silencing
FoxP3T-regulatory cell transcriptionImmunotherapy-resistant tumorsImmune suppression
PD-L1Immune checkpoint proteinNSCLC, melanomaT-cell exhaustion

Rationale for USP7 Inhibition in Cancer Therapeutics

The multifaceted role of USP7 in stabilizing oncoproteins positions it as a compelling therapeutic target. Key rationales include:

Restoring p53 Tumor-Suppressor Function

In TP53-WT cancers, USP7 inhibitors like FT671 destabilize MDM2, leading to p53 accumulation and activation of cell-cycle arrest/apoptosis pathways. TP53 mutational status is a key biomarker for USP7 inhibitor sensitivity, with wild-type cells showing 10–100× higher susceptibility than mutant lines [7] [9]. Pediatric cancers (e.g., Ewing sarcoma) with near-universal TP53-WT status exhibit exceptional vulnerability [9].

Overcoming Resistance to Conventional Therapies

  • USP7 stabilizes DNA repair factors (e.g., RAD18, polymerase η), promoting resistance to genotoxic agents.
  • In bortezomib-resistant myeloma, USP7 inhibition destabilizes NOXA antagonists, re-sensitizing cells to proteasome inhibitors [3] [6].

Selectivity of Next-Generation Inhibitors

FT671 exemplifies advances in USP7-targeted drug design:

  • Mechanism: Non-covalent, selective inhibition (IC₅₀ = 52 nM; Kd = 65 nM for catalytic domain) [1] [7].
  • Specificity: >100× selectivity over USP8, USP14, UCHL1, and other DUBs due to unique interactions with the USP7 S4-S5 pocket [1] [7].
  • Functional Effects: In MM.1S myeloma xenografts, FT671 (100–200 mg/kg/day orally) induces dose-dependent tumor regression via p21 induction and MDM2 degradation [1] [7] [10].

Synergy with Immunotherapy

USP7 inhibition repolarizes tumor-associated macrophages toward M1 phenotypes and dampens T-regulatory cell function, potentially enhancing checkpoint blockade efficacy [3] [6].

Table 3: USP7 Inhibitors in Preclinical Development

InhibitorMechanismPotency (IC₅₀)Key Advantages
FT671Non-covalent52 nMOral bioavailability; p53-dependent efficacy
P5091Covalent1.1 µMValidates USP7 as target in myeloma
XL177AIrreversible0.34 nMUnmatched selectivity; TP53 biomarker response

Properties

CAS Number

1959551-26-8

Product Name

FT671

IUPAC Name

5-[[1-[(3S)-4,4-difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C24H23F4N7O3

Molecular Weight

533.4876

InChI

InChI=1S/C24H23F4N7O3/c25-15-1-3-16(4-2-15)35-22-17(12-30-35)23(37)33(14-29-22)13-24(38)6-9-32(10-7-24)20(36)11-18(21(27)28)34-8-5-19(26)31-34/h1-5,8,12,14,18,21,38H,6-7,9-11,13H2/t18-/m0/s1

InChI Key

BLSNYSFLZAWBIV-SFHVURJKSA-N

SMILES

C1CN(CCC1(CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)O)C(=O)CC(C(F)F)N5C=CC(=N5)F

Solubility

Soluble in DMSO

Synonyms

FT671; FT 671; FT-671

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.